

2-Hydroxy-2-methylpropiophenone (CAS 7473-98-5): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxy-2-methylpropiophenone*

Cat. No.: B179518

[Get Quote](#)

Introduction

2-Hydroxy-2-methylpropiophenone, identified by CAS number 7473-98-5, is a highly efficient organic compound primarily utilized as a radical photoinitiator.^{[1][2][3]} Also known by trade names such as Darocur® 1173 and Irgacure® 1173, it is a key component in formulations that cure or solidify upon exposure to ultraviolet (UV) light.^[4] Its ability to generate free radicals upon UV irradiation makes it indispensable in a wide array of applications, including UV-curable coatings, inks, adhesives, and dental composites.^{[5][6]} This technical guide provides an in-depth overview of its core properties, mechanism of action, experimental protocols, and safety information for researchers, scientists, and professionals in drug development and material science.

Core Properties

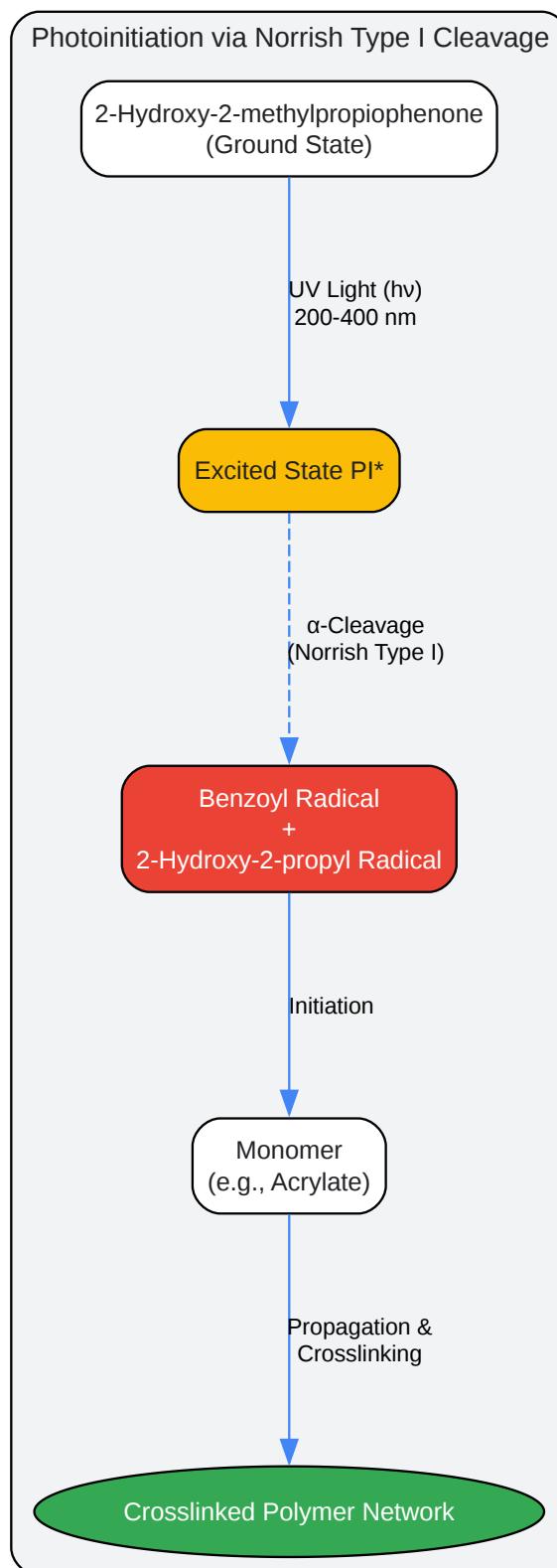
The fundamental physicochemical and spectral properties of **2-Hydroxy-2-methylpropiophenone** are summarized below.

Physicochemical Data

The compound is typically a colorless to pale yellow clear liquid at room temperature.^{[2][6][7]} Key quantitative properties are detailed in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ O ₂	[8][9]
Molecular Weight	164.20 g/mol	[4][5]
Appearance	Colorless to pale yellow clear liquid	[2][6][7]
Melting Point	4 °C	[2][7]
Boiling Point	102 - 103 °C at 4-5 mmHg (5 hPa)	[1][4][7]
Density	1.077 g/mL at 25 °C	[1][9]
Flash Point	122 °C (252 °F) - closed cup	[1][4][7]
Refractive Index (n _{20/D})	1.533	[1][9]
Water Solubility	13.3 g/L at 20 °C	[4][7]
Partition Coefficient (log Pow)	1.62 at 25 °C	[7]
Vapor Pressure	0.01 hPa at 25 °C	[4][7]
Auto-ignition Temperature	446 °C at 995 - 1006 hPa	[4][7]

Spectral Properties


2-Hydroxy-2-methylpropiophenone exhibits strong absorption in the UV spectrum, which is fundamental to its function as a photoinitiator.[5][6]

Spectral Data Type	Key Characteristics	Reference
UV-Vis Absorption	Broad absorption spectrum from 200-400 nm	[5][10]
Fluorescence	Exhibits fluorescence upon photoexcitation, with a maximum emission peak around 350 nm	[6]
¹ H NMR, ¹³ C NMR	Spectra available for structural confirmation	[11][12]
IR Spectrum	Spectrum available for functional group identification	[12]
Mass Spectrometry	Data available for molecular weight and fragmentation analysis	[11]

Mechanism of Action: Photoinitiation

2-Hydroxy-2-methylpropiophenone is classified as a Type I photoinitiator, meaning it undergoes intramolecular bond cleavage upon absorbing UV light to directly generate free radicals.[10] This process is known as a Norrish Type I reaction or α -cleavage.[6][10]

Upon exposure to UV radiation (typically in the 200-400 nm range), the molecule is promoted to an excited state.[10] From this excited state, it undergoes rapid homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon atom.[10] This α -scission event results in the formation of two distinct and highly reactive free radicals: a benzoyl radical and a 2-hydroxy-2-propyl radical.[10] These radicals are the primary species that initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates, by attacking their carbon-carbon double bonds, thereby starting the chain reaction that leads to the formation of a crosslinked polymer network.[10]

[Click to download full resolution via product page](#)

Photocleavage mechanism of **2-Hydroxy-2-methylpropiophenone**.

Applications

The efficiency and versatility of **2-Hydroxy-2-methylpropiophenone** make it a preferred choice in numerous industrial and research applications.

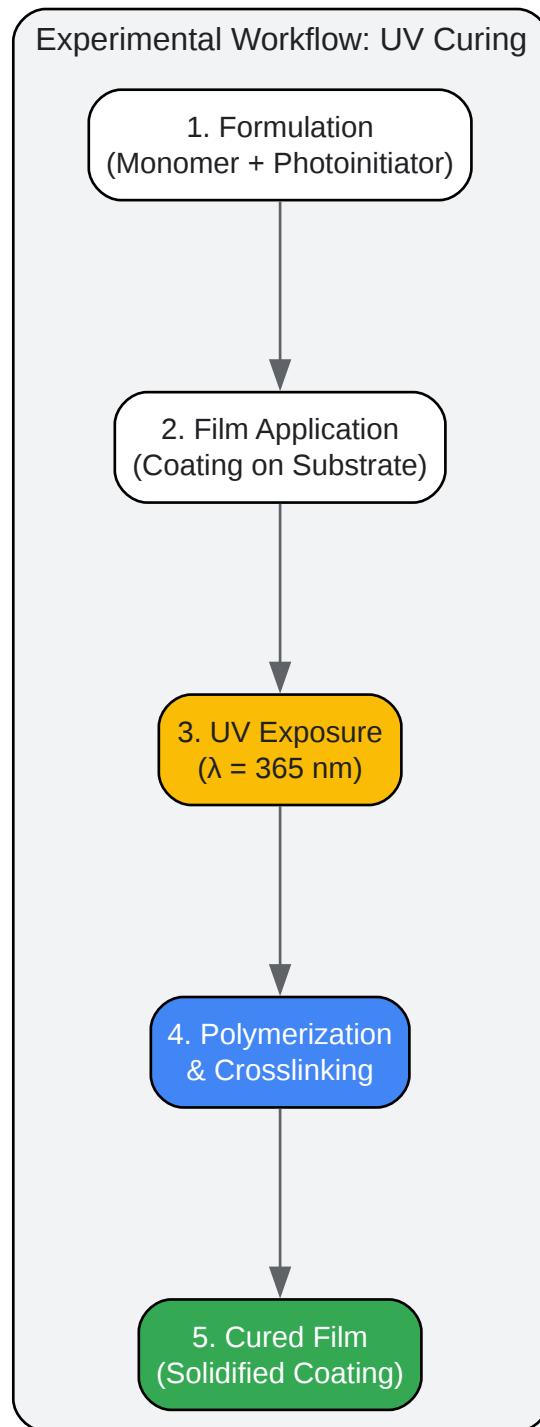
- **UV-Curable Systems:** It is extensively used in coatings, inks, and adhesives.^[5] UV curing offers significant advantages over traditional thermal curing, including faster cure times, lower energy consumption, and reduced emission of volatile organic compounds (VOCs).^[5] ^[10]
- **Dental Materials:** The compound is employed in light-curable dental composites and adhesives, where rapid and complete curing is essential for mechanical strength and biocompatibility.^[5] Its use can lead to materials with low shrinkage and high monomer conversion.^[5]
- **3D Printing and Photolithography:** Its ability to initiate polymerization with high spatial and temporal control is leveraged in stereolithography (SLA) and other photopolymerization-based 3D printing technologies.^[13]
- **Organic Synthesis:** Beyond photopolymerization, it serves as a valuable intermediate or building block in organic synthesis.^{[13][14]} It participates in palladium-catalyzed cross-coupling reactions with aryl bromides to form complex carbon-carbon bonds, which is a key step in synthesizing pharmaceutical intermediates and functional materials.^{[6][14]}

Experimental Protocols

Detailed methodologies for common experiments involving **2-Hydroxy-2-methylpropiophenone** are provided below.

Protocol 1: General UV Curing of a Polymer Film

This protocol describes a typical procedure for creating a crosslinked polymer film using **2-Hydroxy-2-methylpropiophenone** as the photoinitiator.


Materials:

- Reactive Oligomer/Monomer blend (e.g., Urethane Acrylate, Isobornyl Acrylate)

- **2-Hydroxy-2-methylpropiophenone** (Photoinitiator)
- Substrate (e.g., glass slide, metal panel)
- Film applicator or spin coater
- UV curing system (e.g., high-pressure mercury lamp, UV LED with $\lambda = 365$ nm)

Procedure:

- Formulation Preparation: In a light-protected container (e.g., an amber vial), prepare the photocurable resin. A typical formulation might consist of 95-99% by weight of the monomer/oligomer blend and 1-5% by weight of **2-Hydroxy-2-methylpropiophenone**.[\[15\]](#) [\[16\]](#) Mix thoroughly until the photoinitiator is completely dissolved.
- Film Application: Apply a thin, uniform layer of the resin onto the desired substrate. The thickness can be controlled using a film applicator of a specific gap size or by adjusting the parameters of a spin coater.
- UV Curing: Place the coated substrate under the UV lamp. Expose the film to UV radiation. The required exposure time and intensity will depend on the film thickness, photoinitiator concentration, and the specific reactivity of the monomer system. Curing is typically complete within seconds to minutes.[\[16\]](#)[\[17\]](#)
- Characterization: Assess the cured film for properties such as tack-free surface, hardness, adhesion, and solvent resistance to confirm complete polymerization.

[Click to download full resolution via product page](#)

A typical experimental workflow for UV film curing.

Protocol 2: Synthesis of a Trifluoromethyl-(2-benzoyl) isopropyl thio peroxide

This protocol, adapted from the literature, demonstrates the use of **2-Hydroxy-2-methylpropiophenone** as a reactant in organic synthesis.[13]

Materials:

- N-trifluoromethylthio-saccharin (110 mg, 0.39 mmol)
- **2-Hydroxy-2-methylpropiophenone** (50.0 mg, 0.3 mmol)
- Triethylamine (96 μ L, 0.69 mmol)
- Dichloromethane (5 mL)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a 50 mL flask, add N-trifluoromethylthio-saccharin, **2-Hydroxy-2-methylpropiophenone**, triethylamine, and dichloromethane.[13]
- Reaction Execution: Stir the reaction mixture at room temperature for 5 minutes.[13]
- Purification: After the reaction is complete, quickly pass the reaction solution through a short silica gel column.[13]
- Workup: Wash the column with additional dichloromethane. Combine the organic fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).[13]
- Product Isolation: The process yields trifluoromethyl-(2-benzoyl) isopropyl thio peroxide. An isolated yield of 90% (72 mg) has been reported for this specific reaction.[13]

Safety and Handling

Proper handling of **2-Hydroxy-2-methylpropiophenone** is crucial to ensure laboratory safety. The following table summarizes key toxicological and safety data based on available Safety

Data Sheets (SDS).[\[4\]](#)[\[7\]](#)

Safety Aspect	Information	Reference
GHS Classification	Acute Toxicity, Oral (Category 4); Harmful to aquatic life with long lasting effects.	[1] [4]
Hazard Statements	H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects.	[1] [4]
Acute Toxicity (Oral)	LD50 Oral - Rat - 1,694 mg/kg	[7]
Personal Protective Equipment (PPE)	Eyeshields, chemical-resistant gloves, protective clothing. Use a dust mask or respirator in case of inadequate ventilation.	[1] [4] [8]
Handling	Avoid contact with skin and eyes. Do not breathe vapors or mist. Handle in a well-ventilated area. Wash hands thoroughly after handling.	[4] [8]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and direct light.	[4] [8]
First Aid (If Swallowed)	Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Call a physician.	[4] [7]
First Aid (Skin Contact)	Take off immediately all contaminated clothing. Rinse skin with water/shower.	[7]
First Aid (Eye Contact)	Rinse out with plenty of water. Remove contact lenses if present and easy to do.	[7]

Conclusion

2-Hydroxy-2-methylpropiophenone is a cornerstone photoinitiator in the field of polymer science and UV-curing technology. Its well-understood Norrish Type I cleavage mechanism provides a reliable and efficient source of free radicals for initiating polymerization. With broad applications ranging from industrial coatings to advanced organic synthesis, a thorough understanding of its properties, handling, and experimental use is essential for professionals in chemistry and material science. The data and protocols presented in this guide serve as a comprehensive resource for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-2-methylpropiophenone 97 7473-98-5 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-Hydroxy-2-methylpropiophenone | 7473-98-5 [chemicalbook.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. nbino.com [nbino.com]
- 6. 2-Hydroxy-2-methylpropiophenone: properties and applications_Chemicalbook [chemicalbook.com]
- 7. 2-Hydroxy-2-methylpropiophenone - Safety Data Sheet [chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. 2-Hydroxy-2-methylpropiophenone 97 7473-98-5 [sigmaaldrich.com]
- 10. 2-Hydroxy-2-methylpropiophenone | 7473-98-5 | Benchchem [benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-Hydroxy-2-methylpropiophenone(7473-98-5) IR Spectrum [chemicalbook.com]
- 13. 2-Hydroxy-2-methylpropiophenone- an effective photoinitiator_Chemicalbook [chemicalbook.com]

- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α -Hydroxyl Ketone Structure - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Hydroxy-2-methylpropiophenone (CAS 7473-98-5): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179518#2-hydroxy-2-methylpropiophenone-cas-number-7473-98-5-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com